molecular formula C6H9NO2 B070301 1-Propanoylazetidin-2-one CAS No. 186819-35-2

1-Propanoylazetidin-2-one

Cat. No.: B070301
CAS No.: 186819-35-2
M. Wt: 127.14 g/mol
InChI Key: SIHJYCUCENYBES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propanoylazetidin-2-one is a four-membered β-lactam derivative characterized by a strained azetidin-2-one (β-lactam) ring fused with a propanoyl substituent. β-Lactams are renowned for their biological activity, particularly in antibiotics (e.g., penicillins and cephalosporins), where the strained ring enables covalent binding to bacterial transpeptidases . The propanoyl group in this compound may influence its reactivity, solubility, and interaction with biological targets.

Properties

CAS No.

186819-35-2

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

1-propanoylazetidin-2-one

InChI

InChI=1S/C6H9NO2/c1-2-5(8)7-4-3-6(7)9/h2-4H2,1H3

InChI Key

SIHJYCUCENYBES-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCC1=O

Canonical SMILES

CCC(=O)N1CCC1=O

Origin of Product

United States

Preparation Methods

The synthesis of 1-Propanoylazetidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of a suitable β-lactam precursor with a propionylating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure high yield and purity. Industrial production methods often involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure consistency and quality of the final product .

Chemical Reactions Analysis

1-Propanoylazetidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxopropyl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

1-Propanoylazetidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antibacterial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Propanoylazetidin-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds are structurally relevant for comparison:

Compound Name Core Structure Substituents Molecular Weight (g/mol) CAS No. Key Features
1-Propanoylazetidin-2-one Azetidin-2-one Propanoyl group Not provided Not available Four-membered lactam, high ring strain
(S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone Pyrrolidin-2-one Trityloxymethyl group 357.44 105526-85-0 Five-membered lactam, lower ring strain
1-(Piperidin-1-yl)propane-1,2-dione 4-phenylthiosemicarbazone Propane-1,2-dione Piperidinyl, thiosemicarbazone Not provided Not available Diketone with metal coordination sites

Key Observations :

  • Ring Strain : Azetidin-2-one derivatives exhibit higher ring strain compared to pyrrolidin-2-one analogs, enhancing their reactivity in nucleophilic ring-opening reactions (critical for β-lactam antibiotics) .
  • Biological Activity : The thiosemicarbazone ligand in propane-1,2-dione derivatives demonstrates antioxidant properties via metal coordination , whereas azetidin-2-one derivatives are more associated with antimicrobial activity.

Stability and Reactivity

  • Azetidin-2-one Derivatives : The four-membered ring’s strain makes these compounds prone to hydrolysis and enzymatic degradation, limiting their stability but enhancing targeted activity (e.g., antibiotic action) .
  • Pyrrolidin-2-one Derivatives : Five-membered lactams (e.g., ) are more stable due to reduced ring strain, favoring applications in drug delivery or as synthetic intermediates.
  • Propane-1,2-dione Derivatives : The diketone structure in compounds like allows for versatile coordination with transition metals (e.g., Cu²⁺, Ni²⁺), enabling antioxidant or catalytic applications.

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